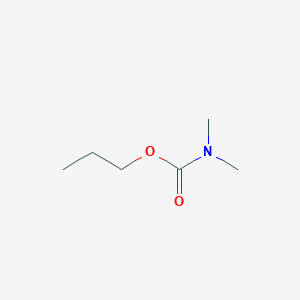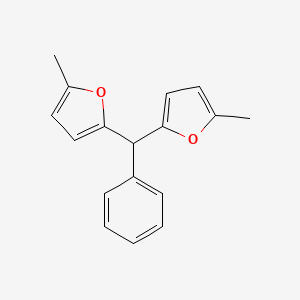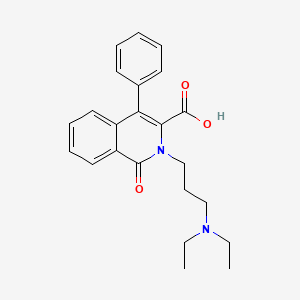
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include multiple methyl groups, a butylsulfinyl group, and an ethoxyuracil moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1,3,6-Trimethyl-5-butylsulfinylethoxyuracil involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Step 1: Formation of the ethoxyuracil core through a condensation reaction between ethyl acetoacetate and urea under acidic conditions.
Step 2: Introduction of the butylsulfinyl group via a sulfoxidation reaction using butyl sulfide and an oxidizing agent such as hydrogen peroxide.
Step 3: Methylation of the uracil ring using methyl iodide in the presence of a strong base like sodium hydride.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil undergoes various chemical reactions, including:
Oxidation: The butylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactivity. Major products formed from these reactions include sulfone derivatives, reduced uracil analogs, and substituted ethoxyuracil compounds.
Aplicaciones Científicas De Investigación
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleobases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of 1,3,6-Trimethyl-5-butylsulfinylethoxyuracil involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways. The butylsulfinyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1,3,6-Trimethyl-5-butylsulfinylethoxyuracil can be compared with other similar compounds, such as:
1,3,5-Trimethoxybenzene: Known for its use in organic synthesis and as a scent component in Chinese rose species.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Used as an antioxidant in various applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse research and industrial applications.
Propiedades
Número CAS |
180274-10-6 |
|---|---|
Fórmula molecular |
C13H22N2O4S |
Peso molecular |
302.39 g/mol |
Nombre IUPAC |
5-(2-butylsulfinylethoxy)-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H22N2O4S/c1-5-6-8-20(18)9-7-19-11-10(2)14(3)13(17)15(4)12(11)16/h5-9H2,1-4H3 |
Clave InChI |
AMLXTVLMHYIBMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)CCOC1=C(N(C(=O)N(C1=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914306.png)
![3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12914325.png)
![3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914334.png)

![1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12914358.png)
![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12914365.png)

![Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]-](/img/structure/B12914379.png)
